molecular formula C24H23BrN2O3S B15033135 2-{[(4-bromophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-bromophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15033135
M. Wt: 499.4 g/mol
InChI Key: BUMJGMSHNNXIMH-UHFFFAOYSA-N
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Description

2-(4-BROMOBENZAMIDO)-N-(4-METHOXYPHENYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZAMIDO)-N-(4-METHOXYPHENYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromobenzoyl chloride, 4-methoxyaniline, and 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reactions may involve amide bond formation, nucleophilic substitution, and cyclization under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzothiophene derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinally, compounds like 2-(4-BROMOBENZAMIDO)-N-(4-METHOXYPHENYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZAMIDO)-N-(4-METHOXYPHENYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The benzothiophene core can intercalate with DNA or inhibit enzyme activity, while the amide and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOBENZAMIDO)-N-(4-METHOXYPHENYL)-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 2-(4-CHLOROBENZAMIDO)-N-(4-METHOXYPHENYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 2-(4-BROMOBENZAMIDO)-N-(4-HYDROXYPHENYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(4-BROMOBENZAMIDO)-N-(4-METHOXYPHENYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.

Properties

Molecular Formula

C24H23BrN2O3S

Molecular Weight

499.4 g/mol

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H23BrN2O3S/c1-14-3-12-19-20(13-14)31-24(27-22(28)15-4-6-16(25)7-5-15)21(19)23(29)26-17-8-10-18(30-2)11-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

BUMJGMSHNNXIMH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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